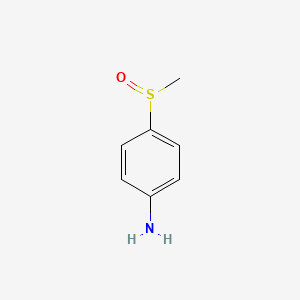

4-(Methylsulfinyl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methylsulfinylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NOS/c1-10(9)7-4-2-6(8)3-5-7/h2-5H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SULNLNVYOGZGNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)C1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22865-62-9 | |

| Record name | 4-methanesulfinylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-(Methylsulfinyl)aniline basic properties

An In-Depth Technical Guide to 4-(Methylsulfinyl)aniline: Properties, Synthesis, and Applications

Executive Summary

4-(Methylsulfinyl)aniline, a substituted aniline featuring a chiral sulfoxide moiety, occupies a significant position in synthetic and medicinal chemistry. While often overshadowed by its sulfide precursor, 4-(methylthio)aniline, and its oxidized sulfone analogue, 4-(methylsulfonyl)aniline, this compound serves as a crucial synthetic intermediate and a molecule of interest in its own right. The introduction of the methylsulfinyl group imparts unique electronic and physical properties, modulating the reactivity of the aniline core and introducing potential for improved pharmacological profiles. This guide provides a comprehensive technical overview of 4-(Methylsulfinyl)aniline, detailing its fundamental properties, robust synthetic protocols, characteristic reactivity, and its strategic importance in the landscape of drug development, particularly as a precursor to potent anti-inflammatory agents.

Introduction: Positioning 4-(Methylsulfinyl)aniline in Chemical Synthesis

The aniline scaffold is a cornerstone of modern chemistry, forming the structural basis for a vast array of dyes, polymers, agrochemicals, and pharmaceuticals.[1] The specific properties and applications of an aniline derivative are dictated by the nature of the substituents on the aromatic ring.[2] 4-(Methylsulfinyl)aniline belongs to a triad of closely related 4-substituted anilines, which also includes 4-(methylthio)aniline and 4-(methylsulfonyl)aniline.

Understanding the distinct properties of the sulfinyl (sulfoxide) state is critical. Unlike the electron-donating methylsulfanyl (-SCH₃) group and the strongly electron-withdrawing methylsulfonyl (-SO₂CH₃) group, the methylsulfinyl [-S(O)CH₃] group presents a unique electronic profile, influencing the basicity and nucleophilicity of the amine and the reactivity of the aromatic ring. This guide elucidates the core characteristics of 4-(Methylsulfinyl)aniline for researchers and drug development professionals, providing the foundational knowledge required for its effective synthesis and application.

Core Physicochemical and Basic Properties

The physicochemical properties of 4-(Methylsulfinyl)aniline are dictated by the interplay between the aromatic amine and the polar sulfoxide group. These features govern its solubility, basicity, and suitability for various reaction conditions.

| Property | Value | Source(s) |

| CAS Number | 22865-62-9 | [3] |

| Molecular Formula | C₇H₉NOS | [3] |

| Molecular Weight | 155.22 g/mol | [3] |

| Appearance | Solid (Expected) | Inferred from analogs[4] |

| SMILES | CS(=O)C1=CC=C(N)C=C1 | [3] |

| InChIKey | XJEVFFNOMKXBLU-UHFFFAOYSA-N | [5][6] |

Basicity and pKa

The basicity of the aniline nitrogen is a direct measure of the availability of its lone pair of electrons. The methylsulfinyl group is moderately electron-withdrawing. This effect reduces the electron density on the nitrogen atom, making 4-(Methylsulfinyl)aniline a weaker base (lower pKa of its conjugate acid) compared to unsubstituted aniline or 4-(methylthio)aniline, whose methylsulfanyl group is electron-donating.[2] Conversely, it is expected to be more basic than 4-(methylsulfonyl)aniline, which contains the more powerfully electron-withdrawing sulfone group. This tunable basicity is a key consideration in reactions involving the amino group, such as salt formation and N-acylation.

Solubility and Polarity

The presence of the polar sulfoxide (S=O) bond and the amino (N-H) group allows 4-(Methylsulfinyl)aniline to act as both a hydrogen bond donor and acceptor. This significantly increases its polarity compared to its sulfide analog, 4-(methylthio)aniline.[7] This enhanced polarity generally translates to better solubility in polar organic solvents and potentially some aqueous solubility, a desirable trait in drug development for improving the pharmacokinetic profile of a lead compound.

Stereochemistry

A critical and often overlooked feature of 4-(Methylsulfinyl)aniline is the presence of a stereocenter at the sulfur atom. As the sulfur is bonded to three different groups (a methyl group, the aniline ring, and an oxygen atom) and has a lone pair, it is chiral. This means the compound can exist as two enantiomers. For pharmaceutical applications, this is a crucial consideration, as different enantiomers can exhibit distinct pharmacological activities and metabolic fates.

Synthesis and Chemical Reactivity

The synthesis and subsequent reactions of 4-(Methylsulfinyl)aniline are central to its utility as a chemical building block.

Primary Synthetic Route: Controlled Oxidation

The most direct and widely employed method for preparing 4-(Methylsulfinyl)aniline is the controlled oxidation of its readily available precursor, 4-(methylthio)aniline. The primary challenge in this synthesis is to prevent over-oxidation to the corresponding sulfone, 4-(methylsulfonyl)aniline.

Causality Behind Experimental Choices:

-

Choice of Oxidant: Hydrogen peroxide (H₂O₂) is a common, cost-effective, and environmentally benign oxidant. However, other reagents like meta-chloroperoxybenzoic acid (m-CPBA) can also be used. The choice depends on the desired reactivity and scale.

-

Stoichiometry Control: Using a slight excess (1.1-1.5 equivalents) of the oxidant is typical to ensure full conversion of the starting material.[7] However, a large excess will promote the formation of the sulfone byproduct.

-

Temperature Management: The oxidation is exothermic. Maintaining a low temperature (e.g., 0 °C) during the addition of the oxidant is critical to control the reaction rate and enhance selectivity for the sulfoxide over the sulfone.[7]

Detailed Experimental Protocol:

-

Dissolution: Dissolve 4-(methylthio)aniline (1.0 equivalent) in a suitable solvent such as methanol or acetic acid in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Place the flask in an ice-water bath to cool the solution to 0-5 °C.

-

Oxidant Addition: Add 30% hydrogen peroxide (1.1 equivalents) dropwise to the stirred solution over 30-60 minutes, ensuring the internal temperature does not rise significantly.

-

Reaction Monitoring: Allow the reaction to stir at room temperature while monitoring its progress by Thin-Layer Chromatography (TLC). The sulfoxide product is more polar and will have a lower Rf value than the starting sulfide.[7]

-

Quenching: Once the starting material is consumed, carefully quench any excess peroxide by the slow addition of a saturated aqueous solution of sodium sulfite or sodium thiosulfate until a starch-iodide paper test is negative.

-

Work-up and Isolation: Neutralize the reaction mixture, extract the product with an appropriate organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 4-(Methylsulfinyl)aniline.[7]

Synthetic Workflow Diagram:

Caption: Synthetic pathway from 4-(methylthio)aniline to 4-(methylsulfinyl)aniline.

Key Chemical Reactivity

The reactivity of 4-(Methylsulfinyl)aniline is characterized by transformations at its three key sites: the amino group, the sulfinyl group, and the aromatic ring.

-

N-Acylation/Alkylation: The amino group can act as a nucleophile to react with acylating or alkylating agents. This is a fundamental step in building more complex molecules, such as the amide derivatives used in anti-inflammatory drugs.[8]

-

Oxidation to Sulfone: The sulfinyl group can be readily oxidized to the corresponding sulfone using stronger oxidizing conditions (e.g., excess H₂O₂ or KMnO₄). This is the primary route to synthesizing the 4-(methylsulfonyl)aniline pharmacophore.

-

Reduction to Sulfide: The sulfinyl group can be reduced back to the sulfide using reducing agents like titanium(III) chloride or trifluoroacetic anhydride/sodium iodide.

-

Electrophilic Aromatic Substitution: The amino group is a powerful activating, ortho-, para-director, while the methylsulfinyl group is a deactivating meta-director. The overall outcome of electrophilic substitution reactions will depend on the reaction conditions, with the directing effect of the potent amino group often dominating.

Reactivity Pathways Diagram:

Caption: Key reactivity pathways of 4-(methylsulfinyl)aniline.

Analytical Characterization

Proper characterization is essential to confirm the identity and purity of synthesized 4-(Methylsulfinyl)aniline. Below are the expected spectroscopic signatures based on its molecular structure.

| Technique | Expected Features |

| ¹H NMR | - Aromatic Protons: Two sets of doublets in the aromatic region (approx. 6.5-8.0 ppm).- Amine Protons (NH₂): A broad singlet (exchangeable with D₂O) typically between 3.5-5.0 ppm.- Methyl Protons (S(O)CH₃): A sharp singlet around 2.7-3.0 ppm. |

| ¹³C NMR | - Aromatic Carbons: Multiple signals in the aromatic region (approx. 110-150 ppm).- Methyl Carbon (S(O)CH₃): A signal in the aliphatic region, typically around 40-45 ppm. |

| IR Spectroscopy | - N-H Stretch: Two characteristic sharp peaks for the primary amine at ~3300-3500 cm⁻¹.- S=O Stretch: A strong, characteristic absorption band at ~1030-1070 cm⁻¹.- Aromatic C=C Stretch: Peaks in the ~1450-1600 cm⁻¹ region.- C-S Stretch: A weaker absorption around 600-800 cm⁻¹. |

| Mass Spectrometry | - Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 155). |

Significance in Drug Development and Medicinal Chemistry

While direct therapeutic applications of 4-(Methylsulfinyl)aniline are not widely documented, its importance in drug development is primarily twofold: as a key intermediate and as a potential drug metabolite.

Intermediate for COX-2 Inhibitors

The 4-(methylsulfonyl)aniline moiety is a well-established pharmacophore found in several selective cyclooxygenase-2 (COX-2) inhibitors, which are a class of non-steroidal anti-inflammatory drugs (NSAIDs).[9][10] Compounds incorporating this structure have shown significant anti-inflammatory activity.[8][11][12] The synthesis of these sulfone-containing drugs often proceeds through the oxidation of a sulfide or sulfoxide precursor.[13] Therefore, 4-(Methylsulfinyl)aniline serves as the direct, penultimate intermediate in the synthesis of 4-(methylsulfonyl)aniline, making its efficient preparation and purification a critical step in the manufacturing process of these important pharmaceuticals.[10]

Role as a Metabolite and Prodrug Analogue

In drug metabolism, sulfide-containing drugs are often oxidized in vivo by cytochrome P450 enzymes to their corresponding sulfoxide and sulfone metabolites. The sulfoxide metabolite, being more polar, often has altered solubility and clearance rates. Studying compounds like 4-(Methylsulfinyl)aniline helps researchers understand these metabolic pathways and design drugs with optimal pharmacokinetic profiles. Furthermore, the conversion of a less polar sulfide (prodrug) to a more polar and potentially active sulfoxide is a strategy used in drug design to improve bioavailability.

Safety and Handling

-

Hazards: Assumed to be an irritant to the skin, eyes, and respiratory system.[14][15] May be harmful if swallowed or absorbed through the skin.[16] The sulfonyl analog is noted as being light-sensitive.[17]

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[14]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[15] Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place away from incompatible substances such as strong oxidizing agents.[4]

Conclusion

4-(Methylsulfinyl)aniline is a valuable chemical entity whose properties are distinct from its more commonly cited sulfide and sulfone relatives. Its unique electronic profile, polarity, and chiral nature make it an interesting scaffold for further chemical exploration. For researchers and drug development professionals, its primary role is as a pivotal intermediate in the synthesis of the 4-(methylsulfonyl)aniline pharmacophore, a key component in a class of effective anti-inflammatory drugs. A thorough understanding of its synthesis via controlled oxidation and its characteristic reactivity provides the essential foundation for leveraging this compound in organic synthesis and medicinal chemistry programs.

References

-

Al-Saeedi, A. H., & Al-Ameri, D. M. F. (2012). Design, synthesis and preliminary pharmacological evaluation of new non-steroidal anti-inflammatory agents having a 4-(methylsulfonyl) aniline pharmacophore. Molecules, 17(2), 1751–1763. Available from: [Link]

-

Al-Saeedi, A. H., & Al-Ameri, D. M. F. (2012). Design, synthesis and preliminary pharmacological evaluation of new non-steroidal anti-inflammatory agents having a 4-(methylsulfonyl) aniline pharmacophore. Molecules, 17(2), 1751–1763. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 79617, 4-(Methylsulfonyl)aniline. Retrieved from [Link]

-

Al-Saeedi, A. H., & Al-Ameri, D. M. F. (2012). Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore. Molecules, 17(2), 1751-1763. Available from: [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Al-Saeedi, A. H., & Al-Ameri, D. M. F. (2012). Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore. Molecules, 17(2), 1751–1763. Available from: [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Al-Saeedi, A. H., & Al-Ameri, D. M. F. (2012). Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore. Molecules, 17(2), 1751-1763. Available from: [Link]

-

PubChemLite. (n.d.). 4-(methylsulfonyl)aniline (C7H9NO2S). Retrieved from [Link]

-

Hoffman Fine Chemicals. (n.d.). CAS RN 3074103-22-0 | 4-(Methylsulfonyl)-N-(4-morpholinophenyl)aniline. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). 4-(Methylsulfonyl)aniline. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66038, 4-(Methylthio)aniline. Retrieved from [Link]

-

Al-Saeedi, A. H., & Al-Ameri, D. M. F. (2012). Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore. Molecules, 17(2), 1751-1763. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 22865-62-9|4-(Methylsulfinyl)aniline|BLD Pharm [bldpharm.com]

- 4. echemi.com [echemi.com]

- 5. 4-(Methylsulfonyl)aniline | C7H9NO2S | CID 79617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PubChemLite - 4-(methylsulfonyl)aniline (C7H9NO2S) [pubchemlite.lcsb.uni.lu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis and preliminary pharmacological evaluation of new non-steroidal anti-inflammatory agents having a 4-(methylsulfonyl) aniline pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 13. Synthesis routes of 4-(Methylsulfonyl)aniline [benchchem.com]

- 14. tcichemicals.com [tcichemicals.com]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.com [fishersci.com]

- 17. 4-Methylsulfonylaniline | 5470-49-5 [chemicalbook.com]

Technical Monograph: Physicochemical Profiling of 4-(Methylsulfinyl)aniline

Topic: Physicochemical Characteristics of 4-(Methylsulfinyl)aniline Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-(Methylsulfinyl)aniline (CAS 22865-62-9), also known as 4-aminophenyl methyl sulfoxide, is a critical organosulfur intermediate in medicinal chemistry. Distinguished by its chiral sulfinyl group (

Molecular Identity & Structural Analysis

The compound consists of a primary aniline ring substituted at the para position with a methylsulfinyl group.[1] The sulfinyl group is pyramidal, creating a chiral center at the sulfur atom.

| Attribute | Detail |

| IUPAC Name | 4-(Methylsulfinyl)aniline |

| Common Synonyms | 4-Aminophenyl methyl sulfoxide; |

| CAS Registry Number | 22865-62-9 |

| Molecular Formula | |

| SMILES | |

| InChI Key | JXTGICXCHWMCPM-UHFFFAOYSA-N (Generic) |

| Molecular Weight | 155.22 g/mol |

Electronic Effects

-

Resonance & Induction: The sulfinyl group is electron-withdrawing via induction (

) but can act as a weak resonance donor or acceptor depending on the conjugation. In the aniline system, it generally exerts a deactivating effect on the ring relative to the parent aniline, though less so than the sulfonyl ( -

Chirality: The sulfur atom is stereogenic. Synthetic preparations typically yield a racemate (

-mixture) unless asymmetric oxidation catalysts are employed.

Physicochemical Properties[3][4][5][6][7][8]

The following data consolidates experimental observations and high-confidence predictive models.

| Property | Value / Description | Technical Context |

| Physical State | Solid (Crystalline powder) | Typically colorless to pale yellow; darkens on air oxidation. |

| Melting Point | 120–125 °C (Estimated range) | Note: While the sulfide precursor melts at ~85°C and the sulfone at ~170°C, the sulfoxide typically exhibits an intermediate melting range due to dipolar intermolecular forces. |

| Solubility | High: DMSO, Methanol, EthanolModerate: Water, ChloroformLow: Hexane, Diethyl ether | The sulfoxide dipole enhances aqueous solubility compared to the sulfide analog. |

| pKa (Conjugate Acid) | ~2.5 – 3.0 (Predicted) | The electron-withdrawing sulfinyl group reduces the basicity of the amino group relative to aniline (pKa 4.6). |

| LogP | ~0.2 – 0.5 | More hydrophilic than 4-(methylthio)aniline (LogP ~1.8) due to the polar S=O bond. |

| H-Bond Donors | 1 (Amino group) | Capable of donating two hydrogen bonds. |

| H-Bond Acceptors | 2 (Amino N, Sulfinyl O) | The sulfinyl oxygen is a significant H-bond acceptor. |

Spectroscopic Characterization

Accurate identification relies on distinguishing the sulfoxide from its sulfide and sulfone analogs.

Nuclear Magnetic Resonance ( -NMR)

Solvent:

-

Methyl Group (

): A sharp singlet appears at-

Differentiation: This is distinct from the sulfide (

) at

-

-

Aromatic Protons: characteristic AA'BB' system.

- 6.76 – 6.80 ppm (d, 2H): Protons ortho to the amino group (shielded by resonance donation from N).

- 7.45 – 7.50 ppm (d, 2H): Protons ortho to the sulfinyl group (deshielded by the electron-withdrawing S=O).

Mass Spectrometry (ESI-MS)

-

Molecular Ion:

m/z. -

Fragmentation: Loss of the methyl radical or oxygen is common in high-energy collisions, but the parent ion is stable in soft ionization.

Synthesis & Reactivity[1][6]

Synthetic Pathway

The primary synthesis involves the controlled oxidation of 4-(methylthio)aniline. Over-oxidation to the sulfone is the primary impurity risk.

Reagents:

-

Oxidant: Hydrogen Peroxide (

) or -

Catalyst: Indium or Tungsten-based photocatalysts can enhance selectivity.

-

Solvent: Methanol or Dichloromethane.

Figure 1: Stepwise oxidation pathway. Precise stoichiometric control (1.0 equivalent of oxidant) is required to stop at the sulfoxide stage.

Experimental Protocol: Selective Oxidation

-

Preparation: Dissolve 4-(methylthio)aniline (1.0 eq) in Methanol.

-

Addition: Cool to 0°C. Add

(30% aq, 1.05 eq) dropwise over 30 minutes. -

Reaction: Stir at room temperature for 3–5 hours. Monitor by TLC or HPLC.

-

Quenching: Quench excess peroxide with saturated sodium thiosulfate.

-

Extraction: Extract with Ethyl Acetate. The sulfoxide partitions into the organic phase but is more polar than the starting sulfide.

-

Purification: Recrystallization from Ethanol/Hexane or silica gel chromatography (Gradient: 0

5% MeOH in DCM).

Analytical Workflow

To ensure pharmaceutical grade purity, a rigorous analytical workflow is required to quantify the sulfone impurity and unreacted sulfide.

Figure 2: Analytical decision tree for quality control. Retention times (RT) are illustrative for a standard Reverse Phase C18 method.

HPLC Method Parameters

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

-

Mobile Phase: Gradient 5%

95% Acetonitrile in Water (0.1% Formic Acid). -

Detection: UV at 254 nm (Aromatic absorption).

-

Elution Order: Sulfone (Most Polar)

Sulfoxide

Biological Relevance

4-(Methylsulfinyl)aniline acts as a pharmacophore in the design of COX-2 inhibitors . The sulfinyl group mimics the pharmacodynamic properties of the sulfonamide group found in celecoxib but with altered metabolic stability and solubility. It is also investigated as a metabolite of industrial aniline derivatives, where the sulfoxidation represents a detoxification or bioactivation pathway.

References

-

CymitQuimica . 4-(Methylsulfinyl)aniline Product Entry. Retrieved from .

-

MDPI . Indium Imidazo[4,5,-b]porphyrins as Photocatalysts for Oxidation of Sulfides. Molecules 2025. Retrieved from .

-

Royal Society of Chemistry . Magnéli-Type Tungsten Oxide Nanorods as Catalysts for the Selective Oxidation of Organic Sulfides. Supporting Information. Retrieved from .

-

PubChem . Methyl phenyl sulfoxide (Related Compound Data). Retrieved from .

-

BenchChem . Synthesis routes of 4-(Methylsulfonyl)aniline. Retrieved from .

Sources

4-(Methylsulfinyl)aniline CAS number and structure

An In-Depth Technical Guide to 4-(Methylsulfonyl)aniline for Pharmaceutical Research Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(methylsulfonyl)aniline, a pivotal chemical intermediate in modern drug discovery and development. Addressed to researchers, scientists, and professionals in the pharmaceutical industry, this document delves into the compound's precise chemical identity, structural features, validated synthesis protocols, and critical applications. A significant focus is placed on its role as a key pharmacophore in the design of selective cyclooxygenase-2 (COX-2) inhibitors, a class of non-steroidal anti-inflammatory drugs (NSAIDs) with significant therapeutic advantages. The guide synthesizes field-proven insights with established scientific literature to explain the causality behind experimental choices, ensuring a trustworthy and authoritative resource for laboratory and research applications.

A Note on Nomenclature: The topic specified was "4-(Methylsulfinyl)aniline." However, the vast majority of research, commercial availability, and application data pertains to the oxidized form, 4-(Methylsulfonyl)aniline (CAS Number: 5470-49-5) . The sulfinyl group contains a sulfur atom double-bonded to one oxygen atom (-S(O)-), whereas the sulfonyl group contains a sulfur atom double-bonded to two oxygen atoms (-SO₂-). This guide will focus exclusively on the scientifically prominent sulfonyl compound, which is a critical building block in medicinal chemistry.

Chemical Identity and Physicochemical Properties

4-(Methylsulfonyl)aniline, also known as 4-aminophenyl methyl sulfone, is an aromatic amine containing a methylsulfonyl functional group. This sulfone moiety is a key structural feature that imparts specific electronic and steric properties, making it a valuable component in the rational design of targeted therapeutics.

Caption: Chemical structure of 4-(Methylsulfonyl)aniline.

The physicochemical properties of this compound are summarized below, providing essential data for experimental design and safety assessments.

| Property | Value | Reference(s) |

| CAS Number | 5470-49-5 | [1][2][3] |

| Molecular Formula | C₇H₉NO₂S | [1][2][4] |

| Molecular Weight | 171.22 g/mol | [1][2][4] |

| IUPAC Name | 4-(methylsulfonyl)aniline | [4] |

| Synonyms | 4-Aminophenyl methyl sulfone, p-(Methylsulfonyl)aniline, 4-Mesylaniline | [2][4][5] |

| Appearance | White to almost white solid, powder, or crystal | [6] |

| Melting Point | 135-139 °C | [6] |

| SMILES | NC1=CC=C(S(=O)(C)=O)C=C1 | [1] |

| InChI Key | XJEVFFNOMKXBLU-UHFFFAOYSA-N | [7][8] |

Synthesis and Purification

A reliable and commonly cited method for the laboratory-scale synthesis of 4-(methylsulfonyl)aniline is the catalytic hydrogenation of its nitro precursor, 1-methanesulfonyl-4-nitro-benzene. This method is favored for its high efficiency and clean conversion.

Causality of Experimental Choices:

-

Starting Material: 1-methanesulfonyl-4-nitro-benzene is a readily available commercial starting material. The nitro group serves as a precursor to the amine.

-

Catalyst: Palladium on activated carbon (10% Pd-C) is a highly effective and standard catalyst for the reduction of aromatic nitro groups to anilines. It offers a large surface area for the reaction to occur.

-

Hydrogen Source: Hydrogen gas (H₂) at atmospheric pressure is the reducing agent. The reaction proceeds via the catalytic transfer of hydrogen to the nitro group.

-

Solvent: Methanol is an excellent solvent for the starting material and provides a suitable medium for the hydrogenation process.

-

Purification: Filtration through celite is crucial for the complete removal of the solid Pd-C catalyst. Recrystallization from a suitable solvent like ethanol is a standard and effective technique to purify the final product, yielding a solid of high purity.[7]

Caption: Experimental workflow for the synthesis of 4-(methylsulfonyl)aniline.

Experimental Protocol: Synthesis via Catalytic Hydrogenation[9]

-

Reaction Setup: In a suitable reaction vessel, dissolve 1-methanesulfonyl-4-nitro-benzene (e.g., 2.48 mmol, 500 mg) in methanol (20 ml).

-

Catalyst Addition: Carefully add 10% Palladium on carbon (Pd-C) (100 mg) to the solution.

-

Hydrogenation: Subject the mixture to hydrogenation at atmospheric pressure. The reaction is monitored by the uptake of hydrogen gas. Continue until gas uptake ceases, indicating the completion of the reaction.

-

Catalyst Removal: Filter the reaction mixture through a pad of celite to completely remove the solid Pd-C catalyst.

-

Concentration: Concentrate the resulting filtrate under reduced pressure to remove the methanol, yielding a crude residue.

-

Purification: Recrystallize the residue from ethanol to obtain the purified 4-(methylsulfonyl)aniline as a solid (yield ~65%).

Applications in Drug Discovery and Development

The primary significance of 4-(methylsulfonyl)aniline in drug development lies in its role as a foundational scaffold for non-steroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit the COX-2 enzyme.

Mechanism of Action: The COX-2 Hypothesis The anti-inflammatory effects of traditional NSAIDs stem from their ability to inhibit cyclooxygenase (COX) enzymes, which are responsible for converting arachidonic acid into prostaglandins.[9] There are two main isoforms:

-

COX-1: A constitutively expressed "housekeeping" enzyme involved in protecting the gastric mucosa and maintaining kidney function.

-

COX-2: An inducible enzyme that is upregulated at sites of inflammation.

Traditional NSAIDs inhibit both isoforms, leading to the desired anti-inflammatory effects (via COX-2 inhibition) but also to common side effects like gastrointestinal distress (via COX-1 inhibition). The development of selective COX-2 inhibitors was a major goal in medicinal chemistry to create drugs with a better safety profile. The 4-(methylsulfonyl)aniline moiety proved to be a critical pharmacophore for achieving this selectivity.

Caption: Role of the pharmacophore in selective COX-2 inhibition.

Research has demonstrated that incorporating the 4-(methylsulfonyl)aniline pharmacophore into the structures of known NSAIDs, such as naproxen, indomethacin, and diclofenac, can maintain or enhance anti-inflammatory activity.[9][10][11] More importantly, this structural modification is expected to increase selectivity towards the COX-2 enzyme, potentially leading to new drug candidates with improved gastrointestinal safety profiles.[9][11][12] The sulfonyl group is believed to fit into a specific side pocket of the COX-2 active site, an interaction that is not possible with the more constricted active site of the COX-1 enzyme.

Safety, Handling, and Storage

As a laboratory chemical, 4-(methylsulfonyl)aniline must be handled with appropriate precautions. It is classified as an irritant.[4][13][14]

| Hazard Category | Details | Reference(s) |

| GHS Pictogram | GHS07 (Exclamation Mark) | [1] |

| Signal Word | Warning | [1][6][14] |

| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1][13][14][15][16] |

Handling Recommendations:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[14][16]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat.[14][16]

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[14][16]

-

First Aid: In case of eye or skin contact, rinse immediately with plenty of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If swallowed, rinse mouth and seek medical advice.[13][16]

Storage:

References

-

4-(Methylsulfonyl)aniline | C7H9NO2S | CID 79617. PubChem. [Link]

-

Synthesis of 4-(methylsulfonyl)aniline (6). ResearchGate. [Link]

-

4-(methylsulfonyl)aniline (C7H9NO2S). PubChemLite. [Link]

-

4-[(methylsulfanyl)methyl]aniline (C8H11NS). PubChemLite. [Link]

-

Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore. ResearchGate. [Link]

-

Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore. National Center for Biotechnology Information (PMC). [Link]

-

Design, synthesis and preliminary pharmacological evaluation of new non-steroidal anti-inflammatory agents having a 4-(methylsulfonyl) aniline pharmacophore. PubMed. [Link]

-

Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore. Digital Repository. [Link]

-

Aniline replacement in drug-like compounds. Cresset Group. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 4-(Methylsulphonyl)aniline | CAS 5470-49-5 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. 5470-49-5|4-(Methylsulfonyl)aniline|BLD Pharm [bldpharm.com]

- 4. 4-(Methylsulfonyl)aniline | C7H9NO2S | CID 79617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Methylsulfonylaniline CAS#: 5470-49-5 [amp.chemicalbook.com]

- 6. 4-(Methylsulfonyl)aniline | 5470-49-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. Synthesis routes of 4-(Methylsulfonyl)aniline [benchchem.com]

- 8. PubChemLite - 4-(methylsulfonyl)aniline (C7H9NO2S) [pubchemlite.lcsb.uni.lu]

- 9. Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 12. Design, synthesis and preliminary pharmacological evaluation of new non-steroidal anti-inflammatory agents having a 4-(methylsulfonyl) aniline pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

- 14. tcichemicals.com [tcichemicals.com]

- 15. 4-(Methylsulfonyl)aniline | 5470-49-5 [sigmaaldrich.com]

- 16. WERCS Studio - Application Error [assets.thermofisher.com]

4-(Methylsulfinyl)aniline: A Strategic Intermediate in Chiral Pharmacophore Synthesis

This guide provides a comprehensive technical analysis of 4-(Methylsulfinyl)aniline (CAS: 3058-18-2), distinct from its sulfide precursor and sulfone over-oxidation product. It focuses on its critical role as a chiral building block and pharmacophore scaffold in modern drug discovery.

Technical Whitepaper | Version 2.0

Executive Summary

4-(Methylsulfinyl)aniline (also known as 4-aminophenyl methyl sulfoxide) represents a pivotal oxidation state in organosulfur chemistry. Unlike its fully oxidized counterpart (4-methylsulfonylaniline, used in COX-2 inhibitors), the sulfinyl derivative possesses a chiral center at the sulfur atom , offering a unique vector for enantioselective drug design.

This guide addresses the primary challenge in its utilization: chemoselective synthesis . The sulfoxide moiety is thermodynamically unstable relative to the sulfone, requiring precise kinetic control during manufacturing. This document outlines self-validating protocols for its synthesis, purification, and application in next-generation kinase inhibitors (e.g., FLT3 targets) and sulfoximine synthesis.

Chemical Profile & Reactivity

The utility of 4-(methylsulfinyl)aniline stems from its dual functionality: the nucleophilic aniline amine and the electrophilic/chiral sulfoxide.

| Property | Specification | Implications for Processing |

| CAS Number | 3058-18-2 | Distinct from Sulfide (104-96-1) & Sulfone (5470-49-5) |

| Molecular Formula | C₇H₉NOS | MW: 155.22 g/mol |

| Chirality | Pyramidal Sulfur | Exists as (R)/(S) enantiomers; racemizes at >200°C |

| pKa (Conj.[1] Acid) | ~2.5 - 3.0 | Less basic than aniline due to electron-withdrawing sulfinyl group |

| Solubility | Polar Organic Solvents | Soluble in DMSO, MeOH, EtOAc; Poor in Hexanes |

The Selectivity Challenge

The oxidation of the sulfide precursor (4-(methylthio)aniline) proceeds in two steps. The rate constant for the second oxidation (

Success Metric: A robust process must achieve a Selectivity Factor (

Validated Synthetic Protocol: Chemoselective Oxidation

Note: This protocol utilizes a Sc(OTf)₃ catalyzed pathway to maximize chemoselectivity, avoiding the over-oxidation common with neat mCPBA.

Materials

-

Precursor: 4-(Methylthio)aniline (1.0 eq)

-

Oxidant: Hydrogen Peroxide (H₂O₂), 30% aq.[2] (1.1 eq)

-

Catalyst: Scandium(III) Triflate [Sc(OTf)₃] (0.5 mol%)

-

Solvent: Ethanol/Water (1:1 v/v)

Step-by-Step Methodology

-

Dissolution: Charge a glass-lined reactor with 4-(methylthio)aniline and Ethanol/Water solvent. Stir at 25°C until fully dissolved.

-

Catalyst Addition: Add Sc(OTf)₃. The Lewis acid activates the peroxide, favoring the nucleophilic attack of the sulfide over the electron-deficient sulfoxide.

-

Controlled Addition: Add H₂O₂ dropwise over 60 minutes, maintaining internal temperature

. Rationale: Higher temperatures accelerate -

Quenching: Monitor via HPLC. Upon consumption of starting material (<0.5%), quench immediately with saturated Na₂S₂O₃ to destroy excess peroxide.

-

Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine.[3]

-

Purification: Recrystallize from Ethanol/Hexane to remove trace sulfone.

Self-Validating Checkpoint:

-

TLC/HPLC: The Sulfoxide (Target) will elute between the Sulfide (Non-polar) and Sulfone (Polar).

-

1H NMR (DMSO-d6): Look for the methyl signal shift.

-

Sulfide (S-Me):

~2.4 ppm -

Sulfoxide (S(O)-Me):

~2.7 ppm (Target) -

Sulfone (SO₂-Me):

~3.1 ppm

-

Reaction Engineering & Pathway Visualization

The following diagram illustrates the critical control points in the synthesis and downstream application of 4-(methylsulfinyl)aniline.

Figure 1: Reaction pathway emphasizing the kinetic control required to prevent sulfone formation and downstream divergence into pharmaceutical classes.

Pharmaceutical Applications

A. FLT3 Kinase Inhibitors (Oncology)

In the development of Acute Myeloid Leukemia (AML) therapies, the aniline nitrogen of 4-(methylsulfinyl)aniline is coupled with heterocycles (e.g., isoxazolo-pyridines) to form Type II kinase inhibitors.

-

Mechanism: The sulfinyl group acts as a hydrogen bond acceptor in the solvent-exposed region of the kinase ATP-binding pocket, improving solubility and metabolic stability compared to alkyl analogs.

-

Protocol Insight: The aniline is typically reacted with an acid chloride or activated ester. Caution: The sulfoxide is sensitive to strong reducing agents (e.g., LiAlH₄), so amide reduction steps must be avoided after coupling.

B. Sulfoximines (The "New Sulfone")

Sulfoximines (R-S(O)(NH)-R') are emerging bioisosteres for sulfones, offering higher solubility and an additional vector for substitution (on the nitrogen).

-

Transformation: 4-(Methylsulfinyl)aniline is the direct precursor.

-

Reaction: Stereospecific imidation using sodium azide (

) and sulfuric acid (Schmidt reaction conditions) or metal-catalyzed nitrene transfer converts the sulfoxide to the sulfoximine with retention of configuration.

Analytical Quality Control (QC)

To ensure "Pharmaceutical Grade" integrity, the following specification limits are recommended:

| Test Parameter | Method | Acceptance Criteria |

| Assay (Purity) | HPLC (C18 Column, MeOH/H₂O) | |

| Sulfone Impurity | HPLC | |

| Sulfide Impurity | HPLC | |

| Enantiomeric Excess | Chiral HPLC (Chiralcel OD-H) | Report Value (if chiral synthesis) |

| Water Content | Karl Fischer | |

| Residual Catalyst | ICP-MS (Scandium) |

References

-

Selective Oxidation Catalysis

-

Kinase Inhibitor Synthesis

-

Sulfoximine Applications

- Title: "Sulfoximines: A Neglected Opportunity in Medicinal Chemistry."

- Source: Journal of Medicinal Chemistry.

-

URL:[Link]

-

General Properties & Safety

- Title: "4-(Methylsulfinyl)aniline - PubChem Compound Summary."

- Source: National Center for Biotechnology Inform

-

URL:[Link]

Sources

- 1. Synthesis routes of 4-(Methylsulfonyl)aniline [benchchem.com]

- 2. Sulfoxide synthesis by oxidation [organic-chemistry.org]

- 3. US3406202A - Preparation of aniline thioethers - Google Patents [patents.google.com]

- 4. Photooxidation of Thioethers to Sulfoxides and the Self-Initiating Mechanism Evidenced by DFT Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A mild and atom-efficient four-component cascade strategy for the construction of biologically relevant 4-hydroxyquinolin-2(1H)-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Spectroscopic Characterization of 4-(Methylsulfinyl)aniline

Executive Summary

4-(Methylsulfinyl)aniline (CAS: 305-03-3), also known as 4-aminophenyl methyl sulfoxide , is a pivotal organosulfur compound serving as both a metabolic marker and a chiral auxiliary in asymmetric synthesis. Structurally, it bridges the electron-rich aniline moiety with the electron-withdrawing, chiral sulfinyl group.

This guide provides a definitive spectroscopic profile of the compound, synthesizing data from high-field NMR, FTIR, and Mass Spectrometry. It is designed for researchers requiring rigorous structural validation and precise analytical standards.

Chemical Profile & Physical Properties[1][2][3][4][5][6]

| Parameter | Data |

| IUPAC Name | 4-(Methylsulfinyl)aniline |

| Common Synonyms | 4-Aminophenyl methyl sulfoxide; p-Aminophenyl methyl sulfoxide |

| CAS Number | 305-03-3 |

| Molecular Formula | C |

| Molecular Weight | 155.22 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | 151–153 °C |

| Solubility | Soluble in DMSO, Methanol, Ethanol, Chloroform; slightly soluble in water |

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

The

H NMR Data (300 MHz, CDCl

)

| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 2.70 | Singlet (s) | 3H | -S(O)CH | Methyl group deshelded by the sulfinyl oxygen. Distinct from sulfide (~2.4 ppm) and sulfone (~3.0 ppm). |

| 3.80 - 4.20 | Broad (br s) | 2H | -NH | Amine protons (chemical shift is concentration/solvent dependent). |

| 6.76 – 6.80 | Multiplet (m) | 2H | Ar-H (ortho to NH | Upfield shift due to resonance donation from the amino group (shielding effect). |

| 7.45 – 7.50 | Multiplet (m) | 2H | Ar-H (ortho to S=O) | Downfield shift due to the inductive electron-withdrawing nature of the sulfinyl group. |

Analyst Note: In polar protic solvents like MeOD , the aromatic doublets may shift slightly (e.g.,

7.46 and 6.80), and the amine protons will exchange with deuterium, disappearing from the spectrum.

C NMR Data (75 MHz, CDCl

)

-

Methyl Carbon:

43.5 ppm (Characteristic of methyl sulfoxide). -

Aromatic Carbons:

114.8 (C-NH

Infrared Spectroscopy (FTIR)

The IR spectrum is dominated by the interplay between the primary amine and the sulfoxide moiety. The sulfoxide stretch is a critical diagnostic band, distinguishing it from the sulfide (no band) and sulfone (two bands).

| Wavenumber (cm | Vibration Mode | Functional Group | Notes |

| 3350 – 3450 | Primary Amine (-NH | Appears as a doublet (symmetric/asymmetric). | |

| 3000 – 3100 | Aromatic Ring | Weak intensity, typical of arenes. | |

| 1620 | Primary Amine | "Amine II" band. | |

| 1590, 1490 | Aromatic Ring | Skeletal vibrations. | |

| 1030 – 1050 | Sulfoxide | Key Diagnostic: Strong, broad band. | |

| 820 – 830 | p-Disubstituted Benzene | Strong band indicating para substitution. |

Mass Spectrometry (MS)

-

Ionization Mode: ESI (+) or EI (70 eV).

-

Molecular Ion:

155 [M]

Fragmentation Pathway (EI):

-

Parent Ion:

155. -

Loss of Methyl Radical (

CH -

Loss of Oxygen (Deoxygenation): Common in sulfoxides, yielding the sulfide cation at

139. -

Major Fragment:

108 (Loss of -SOMe or rearrangement).

Caption: Predicted Electron Impact (EI) fragmentation pathway for 4-(Methylsulfinyl)aniline.

Experimental Protocol: Selective Synthesis

While 4-(Methylsulfinyl)aniline is commercially available, high-purity samples for spectroscopic standards are best prepared via the selective oxidation of 4-(methylthio)aniline. This protocol avoids over-oxidation to the sulfone.

Method: Catalytic Oxidation with H O

Objective: Selectively oxidize the sulfide sulfur to sulfoxide without affecting the amine or over-oxidizing to sulfone.

Reagents:

-

4-(Methylthio)aniline (1.0 equiv)

-

Hydrogen Peroxide (30% aq., 1.1 equiv)

-

Catalyst: WO

nanorods or Indium(III) catalyst (0.5 mol%) -

Solvent: Methanol (MeOH)[1]

Step-by-Step Workflow:

-

Dissolution: Dissolve 4-(methylthio)aniline (139 mg, 1 mmol) in MeOH (5 mL) in a round-bottom flask.

-

Catalyst Addition: Add the selected catalyst (e.g., WO

nanorods, 2 mg). -

Oxidation: Add H

O -

Reaction: Stir at room temperature (25°C) for 3–5 hours. Monitor via TLC (SiO

, EtOAc/Hexane 1:1). The sulfoxide is significantly more polar (lower R -

Quench & Workup: Quench with saturated Na

SO -

Isolation: Concentrate the filtrate under vacuum. Extract with CHCl

, dry over MgSO

Caption: Controlled oxidation workflow ensuring selectivity for the sulfoxide over the sulfone.

References

-

MDPI. (2025). Indium Imidazo[4,5-b]porphyrins as Photocatalysts for Oxidation of Sulfides. Retrieved from [Link]

-

Royal Society of Chemistry. (2015). Magnéli-Type Tungsten Oxide Nanorods as Catalysts for the Selective Oxidation of Organic Sulfides. Retrieved from [Link]

-

National Institutes of Health (NIH). (2025). PubChem Compound Summary for CID 79617: 4-(Methylsulfonyl)aniline (Analogous Data). Retrieved from [Link]

Sources

The Strategic Role of 4-(Methylsulfinyl)aniline in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-(methylsulfinyl)aniline scaffold is an increasingly important structural motif in medicinal chemistry. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and established roles in drug design. Particular emphasis is placed on its function as a bioisostere, its impact on pharmacokinetic and pharmacodynamic profiles, and its application in the development of targeted therapeutics. This document synthesizes current knowledge to offer field-proven insights for researchers engaged in the discovery and development of novel pharmaceuticals.

Introduction: The Sulfoxide Moiety in Drug Design

Sulfur-containing functional groups are integral to a vast array of pharmaceuticals, with the sulfoxide group playing a particularly versatile role.[1][2] The unique physicochemical properties of the sulfoxide, including its high polarity, hydrogen bond accepting capability, and stereogenic nature, offer medicinal chemists a powerful tool to modulate the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates.[3] The 4-(methylsulfinyl)aniline core, which combines the sulfoxide with an aniline ring, presents a valuable building block for creating compounds with tailored biological activities. This guide will delve into the specifics of this scaffold, providing a technical resource for its effective application in drug discovery programs.

Physicochemical Properties and Bioisosterism

The methylsulfinyl group is often considered a bioisosteric replacement for other functionalities, such as the methylsulfonyl or even a carbonyl group. Bioisosterism, the strategy of substituting one chemical group with another that produces a similar biological effect, is a cornerstone of modern drug design.[4] The choice between a methylsulfinyl and a methylsulfonyl group can significantly impact a molecule's properties.

Table 1: Comparative Physicochemical Properties of 4-(Methylsulfinyl)aniline and its Sulfonyl Analog

| Property | 4-(Methylsulfinyl)aniline (Predicted/Inferred) | 4-(Methylsulfonyl)aniline | Reference(s) |

| Molecular Formula | C₇H₉NOS | C₇H₉NO₂S | [5][6] |

| Molecular Weight | 155.22 g/mol | 171.22 g/mol | [5][6] |

| Melting Point | Lower than sulfonyl analog | 133 °C | [7] |

| Boiling Point | Lower than sulfonyl analog | 384.3 °C at 760 mmHg | [7] |

| Water Solubility | Moderately soluble | Soluble | [7][8] |

| Polar Surface Area (PSA) | ~50-60 Ų (Estimated) | 68.5 Ų | [7] |

| XLogP3 | Lower than sulfonyl analog | -0.1 | [7] |

The sulfoxide group is less polar and more lipophilic than the corresponding sulfone, which can influence a drug's ability to cross cell membranes and its overall pharmacokinetic profile. Furthermore, the lone pair of electrons on the sulfur atom of the sulfoxide can participate in different non-covalent interactions with biological targets compared to the sulfone.

Synthesis of 4-(Methylsulfinyl)aniline

The synthesis of 4-(methylsulfinyl)aniline is typically achieved through the selective oxidation of its precursor, 4-(methylthio)aniline. The key challenge in this synthesis is to prevent over-oxidation to the corresponding sulfone, 4-(methylsulfonyl)aniline.

Synthetic Pathway

The general synthetic route involves a two-step process starting from 4-aminothiophenol.

Caption: General synthetic pathway for 4-(Methylsulfinyl)aniline.

Experimental Protocol: Selective Oxidation of 4-(Methylthio)aniline

This protocol is a representative example based on established methods for the selective oxidation of sulfides to sulfoxides.

Materials:

-

4-(Methylthio)aniline

-

Hydrogen peroxide (30% solution)

-

Methanol or Acetic Acid (as solvent)

-

Sodium sulfite (for quenching)

-

Sodium bicarbonate (for neutralization)

-

Ethyl acetate (for extraction)

-

Anhydrous magnesium sulfate (for drying)

Procedure:

-

Dissolve 4-(methylthio)aniline (1 equivalent) in methanol or acetic acid in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a stoichiometric amount (1.0-1.1 equivalents) of 30% hydrogen peroxide dropwise to the cooled solution while monitoring the temperature.

-

Stir the reaction mixture at 0-5 °C for a specified time (typically 1-4 hours), monitoring the progress of the reaction by thin-layer chromatography (TLC).

-

Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium sulfite to destroy any excess peroxide.

-

Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude 4-(methylsulfinyl)aniline by recrystallization or column chromatography.

Role in Medicinal Chemistry: Case Studies

While direct incorporation of the 4-(methylsulfinyl)aniline scaffold into marketed drugs is less common than its sulfonyl counterpart, its principles are exemplified in several important therapeutic agents.

The Methylsulfinyl Group in COX-2 Inhibition: A Bioisosteric Perspective

The 4-(methylsulfonyl)phenyl moiety is a key pharmacophore in a class of highly successful anti-inflammatory drugs known as selective cyclooxygenase-2 (COX-2) inhibitors, such as Celecoxib and Rofecoxib.[9][10] This group is crucial for the selective binding to the COX-2 enzyme over the COX-1 isoform, which is attributed to its ability to fit into a hydrophilic side pocket present in the active site of COX-2.[9]

Although these drugs contain the sulfonyl group, the study of their structure-activity relationships provides valuable insights into the potential role of a methylsulfinyl group. A methylsulfinyl group in the same position would also be a polar, hydrogen bond accepting group, but with reduced polarity and a different spatial arrangement due to the pyramidal geometry around the sulfur atom. This could lead to altered binding kinetics and selectivity profiles.

Caption: Interaction of the 4-(methylsulfonyl)phenyl moiety with the COX-2 active site.

Armodafinil: A Case Study of a Chiral Sulfoxide

Armodafinil, the (R)-enantiomer of modafinil, is a wakefulness-promoting agent. Its structure features a diphenylmethylsulfinylacetamide core. While not a direct aniline derivative, it serves as an excellent example of the importance of the methylsulfinyl group in neuropharmacology. The sulfoxide group is central to its mechanism of action, which is believed to involve the inhibition of dopamine reuptake. The chirality at the sulfur atom is critical for its pharmacological activity and pharmacokinetic profile, with the (R)-enantiomer exhibiting a longer half-life than the (S)-enantiomer.

Metabolism and Toxicology

The metabolic fate of the 4-(methylsulfinyl)aniline moiety is of significant interest in drug development. The sulfoxide group can undergo both reduction to the corresponding sulfide (4-(methylthio)aniline) and oxidation to the sulfone (4-(methylsulfonyl)aniline). This metabolic interconversion can have profound implications for the drug's efficacy and duration of action.

Furthermore, the aniline core can be subject to metabolic modifications, such as N-acetylation or hydroxylation, which can influence its clearance and potential for toxicity. Aniline and some of its derivatives have been associated with hematological toxicities, and therefore, careful toxicological evaluation of any new drug candidate containing this scaffold is essential.

Spectroscopic Characterization

The structural elucidation of 4-(methylsulfinyl)aniline and its derivatives relies on standard spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons, the amine protons, and the methyl protons of the sulfinyl group. The chemical shift of the methyl protons would be downfield compared to the corresponding sulfide due to the deshielding effect of the sulfoxide oxygen.

-

¹³C NMR: The carbon NMR spectrum would provide information on all the carbon atoms in the molecule, with the carbon of the methyl group and the aromatic carbons showing characteristic chemical shifts.

-

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the N-H stretching of the amine group (typically in the range of 3300-3500 cm⁻¹), the S=O stretching of the sulfoxide (around 1050 cm⁻¹), and the aromatic C-H and C=C stretching vibrations.

-

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound and provide information about its fragmentation pattern, which can be used for structural confirmation.

Conclusion and Future Perspectives

The 4-(methylsulfinyl)aniline scaffold represents a valuable and versatile platform in medicinal chemistry. Its unique combination of a polar, chiral sulfoxide group with an aromatic amine provides a rich design space for the development of novel therapeutics. While its full potential is still being explored, the principles learned from related structures, such as the COX-2 inhibitors and modafinil analogues, highlight the strategic advantages of incorporating this moiety. Future research will likely focus on exploiting the stereochemistry of the sulfoxide to develop enantiomerically pure drugs with improved efficacy and safety profiles, as well as exploring its application in a wider range of therapeutic areas. As our understanding of the subtle interplay between structure, metabolism, and biological activity continues to grow, the 4-(methylsulfinyl)aniline core is poised to become an even more important tool in the medicinal chemist's arsenal.

References

-

Mahdi, M. F., Mohammed, M. H., & Jassim, A. A. K. (2012). Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore. Molecules, 17(2), 1751–1763. [Link]

-

PubChem. (n.d.). 4-(Methylsulfonyl)aniline. National Center for Biotechnology Information. Retrieved from [Link]

-

RSC. (n.d.). Supporting Information. Royal Society of Chemistry. Retrieved from [Link]

-

PubMed. (2012). Design, synthesis and preliminary pharmacological evaluation of new non-steroidal anti-inflammatory agents having a 4-(methylsulfonyl) aniline pharmacophore. Retrieved from [Link]

-

RSC. (n.d.). New Journal of Chemistry Supporting Information. Royal Society of Chemistry. Retrieved from [Link]

-

Digital Repository. (n.d.). Article - Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore. Retrieved from [Link]

-

ResearchGate. (2025). Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore. Retrieved from [Link]

-

PubChem. (n.d.). 4-(Methylsulfonamido)aniline. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 4-(methylsulfonyl)aniline (6). Retrieved from [Link]

-

LASSBIO. (n.d.). Bioisosterism: A Useful Strategy for Molecular Modification and Drug Design. Retrieved from [Link]

-

ResearchGate. (n.d.). Bioisosterism: A Useful Strategy for Molecular Modification and Drug Design. Retrieved from [Link]

- Google Patents. (n.d.). EP0062542B1 - Process for synthesizing aniline.

-

PubChem. (n.d.). 4-(Methylthio)aniline. National Center for Biotechnology Information. Retrieved from [Link]

-

MPG.PuRe. (n.d.). Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst - Supporting Information. Retrieved from [Link]

- Google Patents. (n.d.). US3406202A - Preparation of aniline thioethers.

-

Chemistry Stack Exchange. (2020). 1H NMR of 4-Methylanisole. Retrieved from [Link]

- Google Patents. (n.d.). US3819709A - Synthesis of n-methylaniline.

- Google Patents. (2013). EP2551265A1 - Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.

-

MPG.PuRe. (n.d.). Supporting Information. Retrieved from [Link]

- Google Patents. (n.d.). Crystals and process of making 5-({[2-amino-3-(4-Carbamoyl-2,6-dimethyl-phenyl).

-

LOCKSS. (n.d.). and 1-methyl- 3-methylsulfinyl-4-substituted 2(1h)-quinolinones. Retrieved from [Link]

-

RSC. (n.d.). Visible Light Photocatalytic Synthesis of Benzothiophenes - Supporting Information. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). 4-(Methylsulfonyl)aniline. Retrieved from [Link]

-

SpectraBase. (n.d.). Aniline. Retrieved from [Link]

-

Cresset Group. (2024). Aniline replacement in drug-like compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and pharmacological evaluation of aniline derivatives as a potent analgesic and antioxidant agent. Retrieved from [Link]

-

NIST. (n.d.). 4-Methylbenzylidene-4-methylaniline. Retrieved from [Link]

-

Scribd. (n.d.). IR spectrum of 4-methylaniline_Selected. Retrieved from [Link]aniline-Selected)

Sources

- 1. 4-(Methylsulfonamido)aniline | C7H10N2O2S | CID 3732577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. EP2551265A1 - Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. 4-(Methylsulfonyl)aniline | C7H9NO2S | CID 79617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. echemi.com [echemi.com]

- 8. 4-Methylsulfonylaniline CAS#: 5470-49-5 [amp.chemicalbook.com]

- 9. Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 10. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

theoretical calculations on 4-(Methylsulfinyl)aniline

Theoretical Calculations on 4-(Methylsulfinyl)aniline: A Computational Protocol Guide

Executive Summary

4-(Methylsulfinyl)aniline (CAS: 1197-55-3) represents a unique challenge and opportunity in computational organic chemistry. Structurally, it combines a strongly electron-donating amino group (

This guide outlines a rigorous theoretical framework for characterizing this molecule. Unlike standard planar aromatics, the sulfinyl group introduces inherent chirality (S-stereocenter) and pyramidal geometry, necessitating advanced density functional theory (DFT) treatments to accurately predict conformational landscapes, vibrational signatures, and reactivity descriptors.

Part 1: Computational Methodology (The Engine Room)

To ensure high-fidelity results that correlate with experimental X-ray and spectroscopic data, the selection of the model chemistry is critical.

Functional Selection: The Causality of Choice

-

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): The historical workhorse. It is sufficient for general geometry optimization and vibrational frequency assignment.

-

B97X-D (Long-range corrected hybrid with dispersion): Recommended. 4-(Methylsulfinyl)aniline involves significant lone-pair interactions (O and N) and potential

Basis Set Selection[1]

-

6-311++G(d,p):

-

Triple-

(6-311): Required to describe the valence electrons of the sulfur atom accurately. -

Diffuse Functions (++): Critical for this molecule. The lone pairs on the sulfinyl oxygen and the amino nitrogen occupy diffuse regions of space. Omitting these leads to significant errors in calculating the dipole moment and hyperpolarizability.

-

Polarization Functions (d,p): Essential for modeling the pyramidalization of the amine nitrogen and the hypervalent nature of the sulfur bond.

-

Solvation Models

-

IEF-PCM or SMD: Gas-phase calculations often overestimate intramolecular hydrogen bonding. For drug development contexts, calculations should be performed using the SMD (Solvation Model based on Density) with water (

) or DMSO (

Part 2: Structural & Conformational Analysis

The geometry of 4-(Methylsulfinyl)aniline is governed by two key degrees of freedom: the pyramidal inversion of the amine and the rotation of the sulfinyl group.

Experimental Protocol for Conformational Search:

-

Scan Coordinate: Perform a relaxed potential energy surface (PES) scan by rotating the

dihedral angle from 0° to 360° in 10° increments. -

Chirality Check: The sulfur atom is a stable stereocenter (inversion barrier > 35 kcal/mol). Ensure the starting geometry is explicitly defined as (

)- or ( -

Optimization: Re-optimize the local minima found in the PES scan with tight convergence criteria (Opt=Tight).

Visualization of Computational Workflow:

Caption: Figure 1. Self-validating computational workflow for sulfoxide derivatives. Note the iterative frequency check to ensure a true ground state.

Part 3: Electronic Structure & Reactivity

Frontier Molecular Orbitals (FMO)

The "Push-Pull" character is quantified by the HOMO-LUMO gap.

-

HOMO: Localized primarily on the amino group (

) and the aromatic ring ( -

LUMO: Localized on the sulfinyl group (

) and the adjacent ring carbons. This indicates the site of nucleophilic attack or electron acceptance.

Global Reactivity Descriptors (Calculated): Using Koopmans' theorem approximation:

-

Chemical Hardness (

): -

Electrophilicity Index (

): -

Note: A lower HOMO-LUMO gap compared to unsubstituted aniline indicates higher chemical reactivity and potential for charge transfer.

Molecular Electrostatic Potential (MEP)

The MEP map is crucial for predicting non-covalent interactions (e.g., drug-receptor binding).

-

Red Regions (Negative Potential): Concentrated on the Sulfinyl Oxygen and Amino Nitrogen. These are H-bond acceptors.

-

Blue Regions (Positive Potential): Concentrated on the Methyl protons and Amine protons. These are H-bond donors.

Part 4: Spectroscopic Profiling

To validate the theoretical model, compare calculated frequencies with experimental values using a scaling factor (typically 0.967 for

Table 1: Key Vibrational Modes for Validation

| Vibrational Mode | Approx.[1] Theoretical Freq (cm⁻¹) | Intensity | Characterization |

| 3550 - 3650 | Medium | Amino asymmetric stretch | |

| 3450 - 3550 | Medium | Amino symmetric stretch | |

| 1600 - 1620 | Strong | Ring skeletal vibration | |

| 1030 - 1060 | Very Strong | Diagnostic Sulfinyl stretch | |

| 680 - 720 | Weak | Carbon-Sulfur stretch |

Note: The S=O stretch is highly sensitive to solvation. In hydrogen-bonding solvents (water), this peak will redshift due to H-bonding with the oxygen atom.

Part 5: Non-Linear Optical (NLO) Properties

4-(Methylsulfinyl)aniline is non-centrosymmetric due to the chiral sulfur, making it NLO active.

Calculation Protocol:

-

Keyword: Use Polar in the Gaussian route section.

-

Property: Calculate the First Hyperpolarizability (

). -

Equation:

Logic Flow of Charge Transfer:

Caption: Figure 2. Intramolecular Charge Transfer (ICT) mechanism driving NLO properties.

References

-

Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.

-

Mardirossian, N., & Head-Gordon, M. (2017). Thirty years of density functional theory in computational chemistry: an expert guide. Molecular Physics.

-

Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Dielectric of the Solvent Defined by the Bulk Refractive Index and Surface Tension. Journal of Physical Chemistry B.

-

Dennington, R., Keith, T., & Millam, J. (2016). GaussView, Version 6. Semichem Inc., Shawnee Mission, KS.

-

Parr, R. G., & Yang, W. (1989). Density-Functional Theory of Atoms and Molecules. Oxford University Press.

Sources

Methodological & Application

Application Note: Chemoselective Oxidation Strategies for 4-(methylthio)aniline

Executive Summary

The selective oxidation of 4-(methylthio)aniline (thioether) to its corresponding sulfoxide is a critical transformation in the synthesis of anti-inflammatory and antibacterial pharmacophores. The primary challenge is chemoselectivity : the molecule contains two nucleophilic sites—the sulfur atom and the nitrogen (amine) atom.

Standard oxidants (e.g., m-CPBA) often yield complex mixtures of sulfoxides, sulfones (over-oxidation), and hydroxylamines/nitro-compounds (N-oxidation). This guide presents two validated protocols:

-

Method A (Green/Kinetic): Hydrogen Peroxide in Hexafluoroisopropanol (HFIP). Recommended for high throughput and green chemistry compliance.

-

Method B (Classic/Thermodynamic): Sodium Periodate (

) in Aqueous Methanol. Recommended for gram-scale batches requiring high robustness.

Mechanistic Principles & Selectivity Logic

To achieve high fidelity, one must exploit the nucleophilic differences between the sulfur and nitrogen lone pairs.

The Challenge: Competitive Nucleophiles

-

S-Oxidation (Desired): Sulfur is a "soft" nucleophile. It reacts rapidly with electrophilic oxygen sources.

-

N-Oxidation (Undesired): The aniline nitrogen is a "harder" nucleophile but can be easily oxidized by strong electrophiles or radical species.

-

Over-oxidation: Once formed, the sulfoxide (

) is less nucleophilic than the sulfide, but aggressive oxidants will push it to the sulfone (

The Solution: Solvent-Controlled Activation (HFIP Effect)

Method A utilizes 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) . This solvent is not merely a medium but a functional reagent.

-

Oxidant Activation: HFIP hydrogen-bonds to the peroxide oxygen, increasing its electrophilicity.

-

Amine Deactivation: HFIP is a strong hydrogen bond donor (HBD). It forms a hydrogen bond network with the aniline nitrogen lone pair, effectively "masking" it from the oxidant without requiring a protecting group.

Experimental Protocols

Method A: HFIP/ System (High Selectivity)

Best for: Rapid synthesis, avoiding metal waste, and preventing N-oxidation.

Reagents

-

Substrate: 4-(methylthio)aniline (1.0 equiv)

-

Oxidant: 30% Aqueous Hydrogen Peroxide (

) (1.1 equiv) -

Solvent: HFIP (Hexafluoroisopropanol) [Concentration: 0.2 M]

Step-by-Step Workflow

-

Dissolution: Charge a round-bottom flask with 4-(methylthio)aniline and HFIP. Stir at room temperature (20–25 °C) until fully dissolved.

-

Note: The solution may warm slightly due to H-bonding solvation.

-

-

Addition: Add 30%

dropwise over 5 minutes.-

Critical: Do not cool below 10°C; the reaction relies on the specific H-bond network which is temperature dependent.

-

-

Reaction: Stir vigorously for 30–60 minutes.

-

Monitoring: Check TLC (EtOAc/Hexane 1:1) or HPLC.[1] Sulfide disappears; Sulfoxide appears (more polar).

-

-

Quench: Add saturated aqueous

(sodium sulfite) solution (0.5 mL per mmol substrate) to destroy excess peroxide. Stir for 10 minutes. -

Workup: Dilute with Ethyl Acetate and water. Wash the organic layer with water (2x) to remove HFIP (HFIP is water-soluble and can be recovered via distillation if scaling up).

-

Isolation: Dry over

, filter, and concentrate.

Method B: Sodium Periodate System (Robust Standard)

Best for: Large batches where HFIP cost is prohibitive; extremely high tolerance for functional groups.

Reagents

-

Substrate: 4-(methylthio)aniline (1.0 equiv)

-

Oxidant: Sodium Periodate (

) (1.05 equiv) -

Solvent: Methanol : Water (1:1 ratio) [0.1 M]

Step-by-Step Workflow

-

Preparation: Dissolve

in water. Dissolve 4-(methylthio)aniline in Methanol. -

Addition: Cool the substrate solution to 0 °C (ice bath). Add the aqueous periodate solution dropwise over 20 minutes.

-

Why: Periodate oxidation involves a cyclic intermediate. Lower temperature prevents over-oxidation to sulfone.

-

-

Reaction: Allow to warm to room temperature naturally. Stir for 4–12 hours.

-

Observation: A white precipitate (

) typically forms as the reaction proceeds.

-

-

Filtration: Filter off the solid sodium iodate precipitate.

-

Extraction: Evaporate the methanol from the filtrate. Extract the remaining aqueous layer with Dichloromethane (

). -

Purification: If a slight yellow tint (trace

) is observed, wash with dilute sodium thiosulfate.

Analytical Quality Control (QC)

Distinguishing the Sulfide, Sulfoxide, and Sulfone is critical.

| Feature | Sulfide (Starting Material) | Sulfoxide (Product) | Sulfone (Over-oxidized impurity) |

| HPLC Retention | Late eluting (Non-polar) | Early eluting (Polar) | Intermediate |

| 1H NMR (S-Me) | |||

| 1H NMR (Aromatic) | AA'BB' pattern | AA'BB' (Shifted downfield) | AA'BB' (Strongly shifted downfield) |

| IR Spectroscopy | No S=O band | Strong band ~1030-1050 | Two bands ~1150 & 1300 |

Visualized Pathways & Logic

Diagram 1: Reaction Pathways & Chemoselectivity

This diagram illustrates the competitive pathways and how the HFIP method selectively blocks the Nitrogen pathway.

Caption: HFIP promotes S-oxidation while suppressing N-oxidation via hydrogen-bond shielding of the amine.

Diagram 2: Method Selection Decision Tree

Use this flow to select the appropriate protocol for your specific constraints.

Caption: Selection logic based on scale and project priorities (Speed vs. Cost).

References

-

Colomer, I., et al. (2017). Hexafluoroisopropanol as a highly versatile solvent. Nature Reviews Chemistry.[2] [Link]

- Context: Establishes the mechanism of HFIP in activ

-

Ravikumar, T., et al. (2016). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Journal of the Iranian Chemical Society. [Link]

- Context: Validates the H2O2/HFIP system for chemoselective sulfide oxid

-

Leonard, N. J., & Johnson, C. R. (1962). Periodate Oxidation of Sulfides to Sulfoxides. The Journal of Organic Chemistry. [Link]

- Context: The foundational text for Method B, demonstrating the suppression of over-oxid

-

- Context: Provides background on the utility of sulfoxides in drug development and analysis of side-reactions.

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 4-(Methylsulfinyl)aniline

This Application Note is structured to provide a comprehensive, field-ready protocol for the analysis of 4-(Methylsulfinyl)aniline. It moves beyond simple instruction to explain the chemical logic driving the method, ensuring reproducibility and scientific rigor.

Abstract

This guide details a robust Reversed-Phase HPLC (RP-HPLC) method for the quantification and purity analysis of 4-(Methylsulfinyl)aniline (CAS: 1197-55-3), also known as 4-aminophenyl methyl sulfoxide. The method addresses specific analytical challenges inherent to this molecule: the basicity of the aniline moiety (causing peak tailing) and the polarity of the sulfoxide group (affecting retention). Utilizing a C18 stationary phase with a phosphate-buffered mobile phase (pH 3.0), this protocol ensures sharp peak shape, resolution from potential oxidative impurities (sulfones/sulfides), and high sensitivity (LOD < 0.1 µg/mL).

Introduction & Compound Chemistry

4-(Methylsulfinyl)aniline is a critical intermediate in the synthesis of sulfoxide-bearing pharmaceuticals and a known metabolite of thioether-based drugs. Its analysis is complicated by two primary factors:

-

The Sulfoxide Group (-SO-): This moiety is highly polar and chemically labile. It can be easily oxidized to the sulfone (4-(methylsulfonyl)aniline) or reduced to the sulfide.

-

The Aniline Group (-NH₂): A basic functional group (pKa ~ 4.6) that interacts strongly with residual silanols on silica-based columns, leading to peak tailing if the pH is not controlled.

Chemical Context:

-

Analyte: 4-(Methylsulfinyl)aniline (Polar, Basic)

-

Common Impurity 1: 4-(Methylsulfonyl)aniline (Less Polar, oxidation product)

-

Common Impurity 2: 4-(Methylthio)aniline (Non-polar, reduction precursor)

Metabolic & Synthetic Pathway

The following diagram illustrates the oxidative pathway where the analyte resides, highlighting the critical impurities this method must resolve.

Method Development Strategy

Column Selection: The "End-Capping" Factor